- Preparation of quinoline compounds as antibacterial agents and uses thereof, World Intellectual Property Organization, , ,
Cas no 96047-32-4 (3-Fluoro-4-methoxybenzyl Alcohol)

96047-32-4 structure
اسم المنتج:3-Fluoro-4-methoxybenzyl Alcohol
كاس عدد:96047-32-4
وسط:C8H9FO2
ميغاواط:156.154266119003
MDL:MFCD00070642
CID:800020
PubChem ID:2774550
3-Fluoro-4-methoxybenzyl Alcohol الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Benzenemethanol,3-fluoro-4-methoxy-
- (3-fluoro-4-methoxyphenyl)methanol
- 3-FLUORO-4-METHOXYBENZYL ALCOHOL
- 3-Fluoro-4-methoxyphenylmethanol
- 3-Fluoro-4-methoxybenzenemethanol (ACI)
- AKOS000124779
- CS-0194748
- MFCD00070642
- PS-6575
- DTXSID50379096
- DB-088963
- 3-Fluoro-4-methoxyphenyl)methanol
- 3-Fluoro-4-methoxy-benzenemethanol
- HHWYYUUOGAUCKX-UHFFFAOYSA-N
- 96047-32-4
- SCHEMBL2382627
- EN300-129080
- SB83882
- E89373
- Z228585772
- (3-fluoro-4-methoxy-phenyl)methanol
- 3-Fluoro-4-methoxybenzyl Alcohol
-
- MDL: MFCD00070642
- نواة داخلي: 1S/C8H9FO2/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4,10H,5H2,1H3
- مفتاح Inchi: HHWYYUUOGAUCKX-UHFFFAOYSA-N
- ابتسامات: FC1C(OC)=CC=C(CO)C=1
حساب السمة
- نوعية دقيقة: 156.05900
- النظائر كتلة واحدة: 156.059
- النظائر الذرية العد: 0
- الرابطة الهيدروجينية المانحين العد: 1
- عدد مستقبلات الهيدروجين بوند: 3
- عدد الذرات الثقيلة: 11
- تدوير ملزمة العد: 2
- تعقيدات: 119
- رابطة تساهمية وحدة العد: 1
- مركز ستيريو الذرية العد: 0
- عدد غير محدد من مراكز ستيريو الذرية: 0
- السندات الثابتة ستيريو مركز العد: 0
- غير محدد بوند مركز ستيريو العد: 0
- طوبولوجي سطح القطب: 29.5A^2
- إكسلوغ 3: 1.1
الخصائص التجريبية
- كثيف: 1.2±0.1 g/cm3
- نقطة الغليان: 251.4±25.0 °C at 760 mmHg
- نقطة الوميض: 122.7±19.7 °C
- انكسار: 1.51
- بسا: 29.46000
- لوغب: 1.32660
- ضغط البخار: 0.0±0.5 mmHg at 25°C
3-Fluoro-4-methoxybenzyl Alcohol أمن المعلومات
- إشارة عشوائية:warning
- وصف الخطر: Irritant
- تحذير: P264+P280+P305+P351+P338+P337+P313
- تعليمات السلامة: H303+H313+H333
-
تحديد البضائع الخطرة:
- ظروف التخزين:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-Fluoro-4-methoxybenzyl Alcohol بيانات الجمارك
- رمز النظام المنسق:2909499000
- بيانات الجمارك:
China Customs Code:
2909499000Overview:
2909499000 Other ether alcohols and their halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909499000. ether-alcohols and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:5.5%. General tariff:30.0%
3-Fluoro-4-methoxybenzyl Alcohol الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D769836-25g |
3-FLUORO-4-METHOXYBENZYL ALCOHOL |
96047-32-4 | 98% | 25g |
$405 | 2023-09-02 | |
Fluorochem | 013838-5g |
3-Fluoro-4-methoxybenzyl alcohol |
96047-32-4 | 97% | 5g |
£90.00 | 2022-03-01 | |
Alichem | A015000301-500mg |
3-Fluoro-4-methoxybenzyl alcohol |
96047-32-4 | 97% | 500mg |
$823.15 | 2023-08-31 | |
TRC | F401678-100mg |
3-Fluoro-4-methoxybenzyl Alcohol |
96047-32-4 | 100mg |
$ 80.00 | 2022-06-05 | ||
eNovation Chemicals LLC | D769836-5g |
3-FLUORO-4-METHOXYBENZYL ALCOHOL |
96047-32-4 | 98% | 5g |
$165 | 2024-06-07 | |
Enamine | EN300-129080-0.25g |
(3-fluoro-4-methoxyphenyl)methanol |
96047-32-4 | 90% | 0.25g |
$26.0 | 2023-11-13 | |
Enamine | EN300-129080-10.0g |
(3-fluoro-4-methoxyphenyl)methanol |
96047-32-4 | 10.0g |
$330.0 | 2023-02-15 | ||
Fluorochem | 013838-1g |
3-Fluoro-4-methoxybenzyl alcohol |
96047-32-4 | 97% | 1g |
£30.00 | 2022-03-01 | |
Fluorochem | 013838-25g |
3-Fluoro-4-methoxybenzyl alcohol |
96047-32-4 | 97% | 25g |
£328.00 | 2022-03-01 | |
Enamine | EN300-129080-10g |
(3-fluoro-4-methoxyphenyl)methanol |
96047-32-4 | 90% | 10g |
$330.0 | 2023-11-13 |
3-Fluoro-4-methoxybenzyl Alcohol طريقة الإنتاج
طريقة الإنتاج 1
رد فعل الشرط
1.1 Reagents: Trimethyl borate , (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt; rt → 0 °C
1.2 Solvents: Methanol
1.2 Solvents: Methanol
المراجع
طريقة الإنتاج 2
رد فعل الشرط
المراجع
- Mechanochemical Palladium-Catalyzed Oxidative Esterification of AlcoholsACS Sustainable Chemistry & Engineering, 2022, 10(4), 1361-1366,
طريقة الإنتاج 3
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt
المراجع
- Anti-tubercular agents. Part 8: synthesis, antibacterial and antitubercular activity of 5-nitrofuran based 1,2,3-triazolesBioorganic & Medicinal Chemistry Letters, 2013, 23(24), 6842-6846,
طريقة الإنتاج 4
رد فعل الشرط
1.1 Reagents: Aluminum chloride , Lithium aluminum hydride Solvents: Diethyl ether
المراجع
- Potential antidepressants: 3-methyl-6-dimethylamino-1,2-diphenylhexan-3-ol and related compoundsCollection of Czechoslovak Chemical Communications, 1987, 52(10), 2564-71,
طريقة الإنتاج 5
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt
المراجع
- Synthesis and Biological Evaluation of 1,2,3-triazole tethered Pyrazoline and Chalcone DerivativesChemical Biology & Drug Design, 2016, 88(1), 97-109,
طريقة الإنتاج 6
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Methanol ; cooled; 60 min, rt
المراجع
- Design, synthesis and in vitro/vivo anticancer activity of 4-substituted 7-(3-fluoro-4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidinesJournal of the Chinese Chemical Society (Weinheim, 2021, 68(9), 1761-1770,
طريقة الإنتاج 7
رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min
المراجع
- Preparation of pyridinylaminoalkoxybenzenes and pyridinylalkoxybenzenes as αvβ3 and/or αvβ5 integrin antagonists, United States, , ,
طريقة الإنتاج 8
رد فعل الشرط
1.1 Reagents: Trimethyl borate , (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ; 0 °C → rt; overnight, rt; rt → 0 °C
1.2 Reagents: Methanol ; 0 °C
1.2 Reagents: Methanol ; 0 °C
المراجع
- 3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channelBioorganic & Medicinal Chemistry, 2019, 27(7), 1292-1307,
طريقة الإنتاج 9
رد فعل الشرط
المراجع
- Preparation of N-(3-fluorobenzyl)heterocyclic derivatives and their use as pesticides., European Patent Organization, , ,
طريقة الإنتاج 10
طريقة الإنتاج 11
رد فعل الشرط
المراجع
- Preparation process and effect of pyrimidine-5-carboxamides as cGMP phosphodiesterase inhibitors for circulatory and allergic diseases and sexual dysfunction remedies, World Intellectual Property Organization, , ,
طريقة الإنتاج 12
رد فعل الشرط
1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 5 h, rt; rt → 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; 15 min, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water ; 15 min, 0 °C
المراجع
- Pharmaceutical compositions containing sulfonamides as transient receptor potential channel 8 (TRPM8) blockers or their prodrugs, Japan, , ,
طريقة الإنتاج 13
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Isopropanol ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
1.2 Reagents: Hydrochloric acid Solvents: Water ; neutralized
المراجع
- Stereoselective synthesis of bromine- and fluorine-substituted (S)-tyrosines and N-BOC-protected derivativesHayastani Kimiakan Handes, 2007, 60(1), 61-72,
طريقة الإنتاج 14
رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Tetrahydrofuran ; 30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min
1.2 Reagents: Hydrochloric acid Solvents: Water ; 15 min
المراجع
- Preparation of pyridinylaminoalkoxybenzenes and pyridinylalkoxybenzenes as αvβ3 integrin antagonists, World Intellectual Property Organization, , ,
طريقة الإنتاج 15
رد فعل الشرط
1.1 Reagents: Sodium borohydride Solvents: Ethanol , Tetrahydrofuran ; 2 h, 0 °C
المراجع
- Benzimidazolone derivatives, method of preparation and their use as phosphodiesterase inhibitors, World Intellectual Property Organization, , ,
طريقة الإنتاج 16
رد فعل الشرط
المراجع
- Preparation of hydroxyethoxybenzamide derivatives as dopamine D2 receptor blocker and 5-HT4 receptor stimulator, World Intellectual Property Organization, , ,
3-Fluoro-4-methoxybenzyl Alcohol Raw materials
- 3-Fluoro-4-methoxybenzoic acid
- 3-Fluoro-4-methoxybenzaldehyde
- Methyl 3-fluoro-4-methoxybenzoate
- 3-Fluoro-4-(trifluoromethoxy)benzoic Acid Ethyl Ester
3-Fluoro-4-methoxybenzyl Alcohol Preparation Products
3-Fluoro-4-methoxybenzyl Alcohol الوثائق ذات الصلة
-
S. Ahmed Chem. Commun., 2009, 6421-6423
-
Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
-
Katharina Franziska Pirker Food Funct., 2010,1, 262-268
-
Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
96047-32-4 (3-Fluoro-4-methoxybenzyl Alcohol) منتجات ذات صلة
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- 1706429-98-2(2-(3-Bromo-phenyl)-benzooxazole-5-carbaldehyde)
- 2228359-19-9(1-{1-(1H-indol-3-yl)methylcyclopropyl}ethan-1-ol)
- 2172262-79-0(N-propyl(2-methylpropoxy)carbohydrazide)
- 1207037-47-5(N-(3-chlorophenyl)-2-{[1-(3-chlorophenyl)-5-(3,4-dichlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)
- 952863-89-7(N-5-(3-chlorophenyl)-1,3,4-oxadiazol-2-ylacetamide)
الموردين الموصى بهم
Amadis Chemical Company Limited
(CAS:96047-32-4)3-Fluoro-4-methoxybenzyl Alcohol

نقاء:99%
كمية:25g
الأسعار ($):355.0